molecular formula C29H24O4 B2694817 (E)-1-(4-(benzyloxy)-2-hydroxyphenyl)-3-(4-(benzyloxy)phenyl)prop-2-en-1-one CAS No. 928212-73-1

(E)-1-(4-(benzyloxy)-2-hydroxyphenyl)-3-(4-(benzyloxy)phenyl)prop-2-en-1-one

Cat. No.: B2694817
CAS No.: 928212-73-1
M. Wt: 436.507
InChI Key: OXJNAMHGUAYTFA-QGOAFFKASA-N
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Description

(E)-1-(4-(Benzyloxy)-2-hydroxyphenyl)-3-(4-(benzyloxy)phenyl)prop-2-en-1-one is a chalcone derivative characterized by two benzyloxy substituents on its aromatic rings. Chalcones, or 1,3-diaryl-2-propen-1-ones, are α,β-unsaturated ketones that serve as precursors for flavonoids and exhibit diverse biological and physicochemical properties.

Properties

IUPAC Name

(E)-1-(2-hydroxy-4-phenylmethoxyphenyl)-3-(4-phenylmethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24O4/c30-28(27-17-16-26(19-29(27)31)33-21-24-9-5-2-6-10-24)18-13-22-11-14-25(15-12-22)32-20-23-7-3-1-4-8-23/h1-19,31H,20-21H2/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXJNAMHGUAYTFA-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC(=O)C3=C(C=C(C=C3)OCC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/C(=O)C3=C(C=C(C=C3)OCC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-(benzyloxy)-2-hydroxyphenyl)-3-(4-(benzyloxy)phenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-(benzyloxy)benzaldehyde and 4-(benzyloxy)-2-hydroxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-(benzyloxy)-2-hydroxyphenyl)-3-(4-(benzyloxy)phenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into dihydrochalcones or other reduced forms.

    Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as etherification or esterification.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for etherification or esterification reactions.

Major Products Formed

    Oxidation: Epoxides or quinones.

    Reduction: Dihydrochalcones or alcohol derivatives.

    Substitution: Alkyl or acyl derivatives of the phenolic hydroxyl group.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(4-(benzyloxy)-2-hydroxyphenyl)-3-(4-(benzyloxy)phenyl)prop-2-en-1-one is used as a building block for the synthesis of more complex organic molecules. It serves as a precursor in the development of various pharmaceuticals and agrochemicals.

Biology and Medicine

The compound has potential applications in biology and medicine due to its structural similarity to other bioactive chalcones. It may exhibit anti-inflammatory, antioxidant, and anticancer properties, making it a candidate for drug development and therapeutic research.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-1-(4-(benzyloxy)-2-hydroxyphenyl)-3-(4-(benzyloxy)phenyl)prop-2-en-1-one is not well-documented. based on its structural features, it is likely to interact with various molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Comparison

The compound’s unique substitution pattern distinguishes it from other chalcones. Key structural analogs and their substituents include:

Compound Name R1 (Aryl Group) R2 (Aryl Group) Notable Features Reference
Target Compound 4-(Benzyloxy)-2-hydroxyphenyl 4-(Benzyloxy)phenyl Dual benzyloxy groups
(E)-3-(4-Fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one 2-Hydroxyphenyl 4-Fluorophenyl Antibacterial activity
Asiri et al. Compound 4-Bromophenyl 4-(Dimethylamino)phenyl High NLO properties (β > urea)
Compound B () 5-Chloro-2-hydroxyphenyl 4-(Benzyloxy)phenyl High yield (93.7%)
(E)-3-[4-(Benzyloxy)phenyl]-1-(thiazolidin-3-yl)propan-1-one 4-(Benzyloxy)phenyl Thiazolidin-3-yl Hybrid antimicrobial agent

Key Observations :

  • The dual benzyloxy groups in the target compound likely increase its lipophilicity , enhancing membrane permeability compared to hydroxyl- or methoxy-substituted analogs .
  • Bulky benzyloxy groups may hinder crystallization, as seen in the crystal structure of the analog (E)-1-(4-(benzyloxy)-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one, which forms weak hydrogen bonds (O–H···O) .

Nonlinear Optical (NLO) Properties

Chalcones with electron-donating and withdrawing groups exhibit strong NLO responses:

  • Asiri et al. reported a chalcone with a 4-(dimethylamino)phenyl group showing first-order hyperpolarizability (β) 10× higher than urea .

Computational Insights

  • Molecular Docking : Chalcones with methoxy and benzyloxy substituents (e.g., 3k, 4k) showed high binding affinity for acetylcholinesterase (binding energy = -9.5 kcal/mol), relevant for Alzheimer’s drug design .
  • DFT Studies : Analogous chalcones optimized at the B3LYP/6-311++G(d,p) level revealed planar geometries and intramolecular charge transfer, critical for NLO applications .

Biological Activity

The compound (E)-1-(4-(benzyloxy)-2-hydroxyphenyl)-3-(4-(benzyloxy)phenyl)prop-2-en-1-one is a synthetic chalcone derivative notable for its diverse biological activities. Chalcones, characterized by their unique structure, have been extensively studied for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to present a comprehensive overview of the biological activity of this specific chalcone, drawing from various studies and data sources.

Molecular Characteristics

  • Molecular Formula: C29H24O4
  • Molecular Weight: 436.50 g/mol
  • CAS Number: 928212-73-1

The structure of the compound features two benzyloxy groups and a hydroxyl group attached to a prop-2-en-1-one backbone, contributing to its biological activity.

Physical Properties

PropertyValue
Melting PointNot specified
Boiling PointNot specified
DensityNot specified

Anticancer Activity

Chalcones have been recognized for their ability to inhibit cancer cell proliferation through various mechanisms. In studies involving (E)-1-(4-(benzyloxy)-2-hydroxyphenyl)-3-(4-(benzyloxy)phenyl)prop-2-en-1-one , the following effects have been observed:

  • Cell Cycle Arrest: Research indicates that this compound can induce cell cycle arrest in the G2/M phase in various cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells. This is achieved through downregulation of cyclins and cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression .
  • Apoptosis Induction: The compound has been shown to activate apoptotic pathways by increasing the expression of pro-apoptotic proteins such as Bax and decreasing anti-apoptotic proteins like Bcl-2. This leads to caspase activation and ultimately cell death in cancer cells .

Antimicrobial Activity

Chalcones exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have demonstrated that (E)-1-(4-(benzyloxy)-2-hydroxyphenyl)-3-(4-(benzyloxy)phenyl)prop-2-en-1-one displays activity against drug-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The minimum inhibitory concentration (MIC) values indicate its potential as an antibacterial agent .

Anti-inflammatory Effects

Chalcones are also known for their anti-inflammatory properties. Research has indicated that this compound can inhibit pro-inflammatory cytokines and enzymes, contributing to reduced inflammation in various models .

Study 1: Anticancer Activity Assessment

A study evaluated the cytotoxic effects of (E)-1-(4-(benzyloxy)-2-hydroxyphenyl)-3-(4-(benzyloxy)phenyl)prop-2-en-1-one on MCF-7 and SiHa cell lines. The results showed an IC50 value of approximately 45 µM for MCF-7 cells, indicating significant cytotoxicity compared to normal HEK293T cells .

Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against various bacterial strains. The results revealed an MIC of 0.5 µg/mL against S. aureus, showcasing its potential as a novel antibacterial agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (E)-1-(4-(benzyloxy)-2-hydroxyphenyl)-3-(4-(benzyloxy)phenyl)prop-2-en-1-one?

  • Answer : The compound is typically synthesized via Claisen-Schmidt condensation. A general method involves reacting 2,4-dihydroxyacetophenone derivatives with substituted benzaldehydes in the presence of a base (e.g., KOH or NaOH) in ethanol under reflux (60–80°C for 3–6 hours). For example, 2,4-dihydroxyacetophenone reacts with 4-benzyloxybenzaldehyde in ethanol with KOH to yield the chalcone derivative. Post-synthesis purification is achieved via recrystallization or column chromatography .

Q. How can solubility challenges be addressed during experimental handling?

  • Answer : The compound’s limited aqueous solubility can be mitigated using polar aprotic solvents (e.g., DMSO, DMF) or ethanol/water mixtures. Sonication or mild heating (30–40°C) enhances dissolution. For biological assays, prepare stock solutions in DMSO (<1% v/v) to avoid cellular toxicity .

Q. What spectroscopic techniques are essential for structural confirmation?

  • Answer : Key techniques include:

  • 1H/13C NMR : To confirm the (E)-configuration (trans coupling constants, J = 15–16 Hz for α,β-unsaturated ketones).
  • FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=C aromatic/conjugated).
  • UV-Vis : Strong absorption at ~300–350 nm due to the conjugated enone system.
    Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved?

  • Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving stereochemical ambiguities. For example, studies on analogous chalcones (e.g., (E)-1-ferrocenyl-3-(4-methoxyphenyl)prop-2-en-1-one) confirmed the (E)-configuration via bond angles (C=C-O ~120°) and torsion angles . If crystals are unavailable, Density Functional Theory (DFT) calculations can predict stable conformers and compare with experimental NMR/IR data .

Q. What experimental designs are recommended for evaluating biological activity while minimizing false positives?

  • Answer :

  • Antimicrobial assays : Use standardized MIC (Minimum Inhibitory Concentration) protocols with positive controls (e.g., ciprofloxacin) and solvent controls (DMSO). Validate via time-kill curves.
  • Docking studies : Employ AutoDock Vina or Schrödinger Suite to screen against target proteins (e.g., bacterial DNA gyrase). Cross-validate with site-directed mutagenesis or isothermal titration calorimetry (ITC) .

Q. How do substituents (e.g., benzyloxy vs. methoxy) influence bioactivity and photostability?

  • Answer : Substituent effects can be systematically studied via SAR (Structure-Activity Relationship) analysis:

  • Electron-donating groups (e.g., -OCH3, -OBn) enhance π-conjugation, increasing UV absorption and radical scavenging activity but may reduce photostability.
  • Hydroxyl groups improve hydrogen-bonding interactions with biological targets but require protection (e.g., benzyl) during synthesis. Comparative studies on analogs like (E)-3-(4-hydroxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one highlight these trends .

Q. What strategies validate purity and stability under varying storage conditions?

  • Answer :

  • Purity : Use HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm). Acceptable purity >95%.
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 6 months). Monitor via TLC or LC-MS for degradation products (e.g., hydrolysis of benzyloxy groups) .

Methodological Challenges

Q. How can tautomeric forms or keto-enol equilibria be characterized?

  • Answer : Use dynamic NMR to detect tautomerization in solution (e.g., DMSO-d6 at 25–80°C). For solid-state analysis, solid-state NMR or SC-XRD can differentiate tautomers. Computational studies (e.g., Gaussian) calculate energy barriers for tautomeric interconversion .

Q. What are best practices for resolving contradictory bioactivity data across studies?

  • Answer : Contradictions often arise from assay variability (e.g., cell line differences, compound aggregation). Mitigate by:

  • Replicating assays in triplicate across independent labs.
  • Including orthogonal assays (e.g., enzymatic vs. cell-based).
  • Confirming compound integrity via LC-MS post-assay .

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